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Abstract: This document provides a comprehensive technical overview of 6-
chlorobenzo[d]isoxazole-3-carboxylic acid, a heterocyclic building block of significant

interest in medicinal chemistry and drug discovery. We will delve into its molecular structure,

physicochemical properties, a validated synthetic pathway with a detailed experimental

protocol, and its strategic applications in the development of novel therapeutic agents. This

guide is intended for researchers, chemists, and drug development professionals seeking to

leverage this molecule in their research endeavors.

Introduction: The Strategic Value of the
Benzo[d]isoxazole Scaffold
The benzo[d]isoxazole ring system is a "privileged scaffold" in medicinal chemistry, a distinction

given to molecular frameworks that are capable of binding to multiple, unrelated biological

targets.[1] This versatility stems from its rigid, planar structure and its unique electronic

properties, which allow it to participate in various non-covalent interactions within protein

binding sites. When functionalized with a carboxylic acid group, the scaffold gains a critical
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pharmacophoric feature. Carboxylic acids are present in over 450 marketed drugs, prized for

their ability to form strong hydrogen bonds and salt bridges with biological targets like enzymes

and receptors.[2]

6-chlorobenzo[d]isoxazole-3-carboxylic acid combines these two powerful features with the

strategic placement of a chlorine atom. Halogenation is a common tactic in drug design to

modulate a compound's metabolic stability, lipophilicity, and binding affinity through halogen

bonding.[3] This guide provides the core knowledge base for effectively utilizing this high-value

chemical entity.

Molecular Structure and Physicochemical
Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its

structure and inherent properties. These parameters govern its reactivity, solubility, and

potential interactions in a biological system.

Molecular Structure
The molecule consists of a bicyclic heteroaromatic system where a benzene ring is fused to an

isoxazole ring. A chlorine atom is substituted at the 6-position of the benzene ring, and a

carboxylic acid group is attached to the 3-position of the isoxazole ring.

Caption: 2D Structure of 6-chlorobenzo[d]isoxazole-3-carboxylic acid.

Physicochemical Data Summary
The following table summarizes the key identifiers and calculated physicochemical properties

for this compound. These properties are crucial for designing experimental conditions,

predicting ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and

understanding potential biological activity.[4][5]
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Property Value Source / Method

IUPAC Name
6-chloro-1,2-benzisoxazole-3-

carboxylic acid
IUPAC Nomenclature

Synonyms
6-Chlorobenzo[d]isoxazole-3-

carboxylic acid
Common Name

CAS Number 28691-49-8 Chemical Abstracts Service[6]

Molecular Formula C₈H₄ClNO₃ -

Molecular Weight 197.58 g/mol Calculated

Canonical SMILES
C1=CC2=C(C=C1Cl)ON=C2C(

=O)O

Simplified Molecular-Input

Line-Entry System

InChI Key
ILBZSPHBQMRNNY-

UHFFFAOYSA-N

IUPAC International Chemical

Identifier[7]

Predicted LogP 2.1 - 2.7 Computational Prediction[8]

Predicted pKa 3.5 - 4.5 Computational Prediction

Polar Surface Area 63.3 Å² Computational Prediction

Hydrogen Bond Donors 1 Calculated

Hydrogen Bond Acceptors 3 Calculated

Synthesis and Characterization
A reliable and scalable synthetic route is paramount for the utilization of any building block in a

research or development setting. While numerous methods exist for isoxazole synthesis, we

present a logical and robust pathway starting from a commercially available precursor.[9][10]

Synthetic Workflow Rationale
The proposed synthesis begins with 4-chloro-2-hydroxybenzaldehyde. The key transformation

is the formation of the N-O bond and subsequent cyclization to form the benzisoxazole ring.

This is efficiently achieved by converting the aldehyde to an oxime, followed by an oxidative
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cyclization. The final step involves the oxidation of the formyl group (or a precursor) to the

target carboxylic acid.

Synthesis Workflow Diagram

Step 1: Oxime Formation Step 2: Cyclization & Dehydration Step 3: Oxidation

4-Chloro-2-hydroxybenzaldehyde 4-Chloro-2-hydroxybenzaldehyde oxime

 Hydroxylamine
 Sodium Acetate 6-Chlorobenzo[d]isoxazole-3-carbaldehyde

 Oxidative Agent (e.g., I2)
 Base (e.g., K2CO3) 6-Chlorobenzo[d]isoxazole-3-carboxylic acid Oxidant (e.g., KMnO4 or Jones Reagent) 

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol
This protocol is a representative procedure derived from established chemical methodologies.

Researchers should perform their own reaction optimizations.

Step 1: Synthesis of 4-Chloro-2-hydroxybenzaldehyde oxime

To a solution of 4-chloro-2-hydroxybenzaldehyde (1.0 eq) in ethanol (10 vol), add

hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer

Chromatography (TLC).

Upon completion, pour the reaction mixture into ice-cold water.

Filter the resulting precipitate, wash with water, and dry under vacuum to yield the oxime as

a solid.

Step 2: Synthesis of 6-Chlorobenzo[d]isoxazole-3-carbaldehyde

Dissolve the oxime from Step 1 (1.0 eq) in a suitable solvent such as N,N-

Dimethylformamide (DMF).
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Add a base, such as potassium carbonate (2.0 eq), followed by an oxidative cyclizing agent

like iodine (I₂) (1.1 eq) portion-wise.

Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.

After cooling, quench the reaction with a solution of sodium thiosulfate to remove excess

iodine.

Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium

sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 6-Chlorobenzo[d]isoxazole-3-carboxylic acid

Dissolve the aldehyde from Step 2 (1.0 eq) in acetone.

Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in

sulfuric acid) dropwise until a persistent orange color is observed.

Stir the reaction for 2-3 hours at room temperature.

Quench the excess oxidant by adding isopropanol until the solution turns green.

Remove the acetone under reduced pressure and partition the residue between ethyl

acetate and water.

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine,

dry over sodium sulfate, and concentrate.

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain

the pure 6-chlorobenzo[d]isoxazole-3-carboxylic acid.[11]

Characterization
The identity and purity of the final compound should be confirmed using standard analytical

techniques.[12][13]
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¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show three distinct signals in

the aromatic region (approx. δ 7.5-8.5 ppm), corresponding to the three protons on the

benzene ring. A broad singlet far downfield (δ > 12 ppm) would correspond to the carboxylic

acid proton.

¹³C NMR (100 MHz, DMSO-d₆): The spectrum should display 8 carbon signals. Key signals

would include the carboxylic acid carbonyl (~165 ppm), the quaternary carbons of the fused

ring system, and the chlorinated aromatic carbon.

Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated mass

(m/z 197.58 for [M]+, or 196.57 for [M-H]⁻) with the characteristic isotopic pattern for a

chlorine-containing compound (M+2 peak at ~33% intensity of the M peak) would confirm the

molecular weight.

Infrared (IR) Spectroscopy: A broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of

the carboxylic acid) and a sharp, strong absorption around 1700-1725 cm⁻¹ (C=O stretch)

would be indicative of the carboxylic acid functional group.

Applications in Drug Development
6-chlorobenzo[d]isoxazole-3-carboxylic acid is not merely a chemical curiosity; it is a

purpose-built tool for medicinal chemists.[14][15]

Scaffold for Lead Discovery: The core structure can be used as a starting point in fragment-

based or high-throughput screening campaigns to identify initial hits against a variety of

biological targets.[1]

Amide Coupling Handle: The carboxylic acid is an excellent chemical handle for creating

libraries of amide derivatives. By coupling this molecule with a diverse range of amines,

researchers can systematically probe the chemical space around a target's binding site to

optimize potency and selectivity.

Bioisosteric Replacement: In existing drug candidates, the entire 6-
chlorobenzo[d]isoxazole-3-carboxylic acid moiety can serve as a bioisostere for other

acidic groups or substituted aromatic rings to improve pharmacokinetic properties, such as

reducing metabolic liability or enhancing cell permeability.[2]
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Modulation of Physicochemical Properties: The chloro-substituent provides a handle to fine-

tune the electronic nature and lipophilicity of the molecule. This is a key strategy for

overcoming challenges in drug development, such as poor solubility or rapid metabolic

clearance.[8]

Safety and Handling
As with any laboratory chemical, 6-chlorobenzo[d]isoxazole-3-carboxylic acid should be

handled with appropriate care.[11]

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid

generating dust.

Hazards: This compound is expected to be an irritant to the eyes, skin, and respiratory

system. Avoid contact and inhalation.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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